molecular formula C21H30O2 B12671269 Bis(isopropylcumyl)peroxide CAS No. 68540-63-6

Bis(isopropylcumyl)peroxide

Cat. No.: B12671269
CAS No.: 68540-63-6
M. Wt: 314.5 g/mol
InChI Key: RHHYICHXPAFLFI-UHFFFAOYSA-N
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Description

Bis(isopropylcumyl)peroxide is an organic peroxide compound known for its stability and utility in various chemical processes. It is primarily used as a radical initiator in polymerization reactions and as a cross-linking agent in the rubber and plastics industries. The compound’s unique structure, featuring two peroxide groups, contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(isopropylcumyl)peroxide typically involves the reaction of cumyl hydroperoxide with isopropyl alcohol under acidic conditions. The process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further oxidation to yield the desired peroxide compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps to remove any impurities. The final product is typically obtained as a crystalline solid, which is then packaged and stored under controlled conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Bis(isopropylcumyl)peroxide undergoes various types of chemical reactions, including:

    Oxidation: The peroxide groups can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

    Reduction: Under certain conditions, the peroxide groups can be reduced to alcohols or other reduced species.

    Substitution: The compound can undergo substitution reactions where one or both peroxide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions typically involve moderate temperatures and controlled pH to ensure optimal reactivity and selectivity.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds, alcohols, and substituted derivatives of the original peroxide.

Scientific Research Applications

Bis(isopropylcumyl)peroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in polymerization reactions, facilitating the formation of polymers with desired properties.

    Biology: Employed in studies of oxidative stress and its effects on biological systems, as the compound can generate reactive oxygen species.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized as a cross-linking agent in the production of rubber and plastics, enhancing the mechanical properties and durability of these materials.

Mechanism of Action

The mechanism of action of bis(isopropylcumyl)peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator, but with different stability and reactivity profiles.

    Cumene hydroperoxide: A precursor in the synthesis of bis(isopropylcumyl)peroxide, also used as an oxidizing agent.

    Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator, with distinct chemical properties compared to this compound.

Uniqueness

This compound is unique due to its high stability and ability to generate free radicals under controlled conditions. This makes it particularly valuable in industrial applications where consistent performance and safety are critical.

Properties

CAS No.

68540-63-6

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene;propane

InChI

InChI=1S/C18H22O2.C3H8/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16;1-3-2/h5-14H,1-4H3;3H2,1-2H3

InChI Key

RHHYICHXPAFLFI-UHFFFAOYSA-N

Canonical SMILES

CCC.CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2

Origin of Product

United States

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